(r)-3-Hydroxy-13-methyltetradecanoic acid
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Overview
Description
®-3-Hydroxy-13-methyltetradecanoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the thirteenth carbon. This compound is part of the hydroxy fatty acids family, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-13-methyltetradecanoic acid typically involves the hydroxylation of 13-methyltetradecanoic acid. This can be achieved through various methods, including enzymatic hydroxylation using specific hydroxylase enzymes or chemical hydroxylation using reagents such as osmium tetroxide (OsO4) followed by reduction.
Industrial Production Methods
Industrial production of ®-3-Hydroxy-13-methyltetradecanoic acid often employs biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or fungi are engineered to produce the desired hydroxylated fatty acid through metabolic pathways.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxy-13-methyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a fully saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-Keto-13-methyltetradecanoic acid or 3-carboxy-13-methyltetradecanoic acid.
Reduction: 3-Deoxy-13-methyltetradecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Hydroxy-13-methyltetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of ®-3-Hydroxy-13-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and participate in signaling pathways. The hydroxyl group plays a crucial role in its biological activity, allowing it to form hydrogen bonds and interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-14-methyltetradecanoic acid
- 3-Hydroxy-12-methyltetradecanoic acid
- 3-Hydroxy-13-methylpentadecanoic acid
Uniqueness
®-3-Hydroxy-13-methyltetradecanoic acid is unique due to its specific hydroxyl and methyl group positions, which confer distinct physical and chemical properties. These structural features influence its reactivity and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
221695-92-7 |
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Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
(3R)-3-hydroxy-13-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-13(2)10-8-6-4-3-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18)/t14-/m1/s1 |
InChI Key |
UZKJQTICSQQZOE-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCC[C@H](CC(=O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
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